1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
. This compound features a piperidine ring substituted with a 6-methylpyridin-2-yloxy group and a pent-4-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 6-methylpyridin-2-ol with piperidine under suitable conditions to form the intermediate 4-((6-Methylpyridin-2-yl)oxy)piperidine. This intermediate is then reacted with pent-4-en-1-one to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pent-4-en-1-one moiety can be substituted with other functional groups.
Addition: The double bond in the pent-4-en-1-one moiety can participate in addition reactions with reagents like hydrogen or halogens.
Scientific Research Applications
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with similar compounds such as:
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Another piperidine derivative with different functional groups and applications.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)methyl]benzoyl}piperidin-4-yl}-1,4-dihydrobenz[<italic>d</italic>][1,3]oxazin-2-one: A compound with a similar piperidine core but different substituents and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-8-16(19)18-11-9-14(10-12-18)20-15-7-5-6-13(2)17-15/h3,5-7,14H,1,4,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAZTPUJGRJSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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